Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-

Lipophilicity Drug-likeness Aqueous solubility

Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- (CAS 601479-50-9) is a fully substituted tertiary acetamide bearing a 3,5-dimethylisoxazole ring at the amide nitrogen. Its molecular formula is C₉H₁₄N₂O₂ (molecular weight 182.22 g·mol⁻¹), and it exhibits experimental physicochemical properties including a density of 1.1±0.1 g·cm⁻³, a boiling point of 316.4±37.0 °C at 760 mmHg, a flash point of 145.2±26.5 °C, and a calculated LogP of 0.38.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B12581389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCN(C1=C(ON=C1C)C)C(=O)C
InChIInChI=1S/C9H14N2O2/c1-5-11(8(4)12)9-6(2)10-13-7(9)3/h5H2,1-4H3
InChIKeyWEZAKYKEQPPJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- (CAS 601479-50-9): Core Physicochemical and Structural Identity for Informed Procurement


Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- (CAS 601479-50-9) is a fully substituted tertiary acetamide bearing a 3,5-dimethylisoxazole ring at the amide nitrogen. Its molecular formula is C₉H₁₄N₂O₂ (molecular weight 182.22 g·mol⁻¹), and it exhibits experimental physicochemical properties including a density of 1.1±0.1 g·cm⁻³, a boiling point of 316.4±37.0 °C at 760 mmHg, a flash point of 145.2±26.5 °C, and a calculated LogP of 0.38 . The 3,5-dimethylisoxazole pharmacophore is a validated acetyl-lysine bioisostere that engages bromodomain reader proteins, placing this compound within a therapeutically relevant chemical space for epigenetic probe and lead discovery [1].

Why Generic Substitution Fails: Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- Cannot Be Replaced by N‑Methyl, N‑Desalkyl, or Other 4‑Substituted 3,5‑Dimethylisoxazole Analogs


Within the 3,5-dimethylisoxazole acetamide series, even minor N‑alkyl variation imparts a disproportionately large shift in logP, aqueous solubility, and physical state—parameters that directly govern assay compatibility, formulation behavior, and downstream synthetic tractability. The N‑ethyl analogue (target) exhibits a calculated LogP (0.38) that is roughly 3‑fold lower than its N‑methyl (1.27) and N‑desalkyl (1.32) counterparts , translating into fundamentally different solvent-partitioning and handling properties. Generic interchange without controlling for these quantitative differences leads to irreproducible solubility, altered bioassay outcomes, and divergent reactivity profiles in subsequent derivatization steps [1].

Quantitative Differentiation Evidence for Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- Versus Closest In‑Class Analogs


LogP Differential: Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- Is ~3‑Fold More Hydrophilic Than N‑Methyl and N‑Desalkyl Analogs

The N‑ethyl substituent on the target compound drives a markedly lower lipophilicity compared with the closest N‑alkyl congeners. The calculated LogP of 0.38 for the target contrasts with 1.27 for the N‑methyl analogue and 1.32 for the N‑desalkyl (secondary amide) analogue , corresponding to a >3‑fold reduction in predicted octanol–water partitioning.

Lipophilicity Drug-likeness Aqueous solubility

Boiling Point Differentiation: Higher Thermal Stability and Distillation Window Versus N‑Desalkyl Congener

The target compound exhibits a boiling point of 316.4±37.0 °C at atmospheric pressure , whereas the N‑desalkyl analogue (CAS 19785-40-1) has a significantly lower predicted boiling point of 300.2±37.0 °C . The ~16 °C higher boiling point for the N‑ethyl compound provides a wider thermal processing window and reduced volatility during high‑temperature synthetic transformations or distillation‑based purification.

Thermal stability Purification Distillation

Molecular Weight and Hydrogen‑Bond Donor Count Differentiation: Favored Ligand‑Efficiency Profile for Fragment‑Based Design

With a molecular weight of 182.22 g·mol⁻¹ and zero hydrogen‑bond donors , the target compound occupies an advantageous segment of fragment‑ and lead‑like chemical space. The benchmark 3,5‑dimethylisoxazole bromodomain ligand series reported by Hewings et al. demonstrated that 4‑substituted 3,5‑dimethylisoxazoles with molecular weight below 250 g·mol⁻¹ achieve IC50 values <5 μM against BRD4(1) and BRD2(1) [1]. The N‑ethyl compound’s compact size—intermediate between the lighter N‑desalkyl (154.17 g·mol⁻¹) and heavier N‑benzyl or N‑aryl analogs—balances synthetic accessibility with sufficient structural complexity for meaningful structure–activity relationship (SAR) exploration .

Fragment-based drug discovery Ligand efficiency Lead-likeness

N‑Ethyl Steric and Conformational Profile: Differentiated Binding‑Pocket Complementarity in Bromodomain Acetyl‑Lysine Mimetic Series

Crystallographic SAR from the 3,5‑dimethylisoxazole bromodomain ligand series demonstrates that N‑alkyl substitution geometry on the amide nitrogen critically modulates the trajectory and depth of the isoxazole moiety’s insertion into the acetyl‑lysine recognition pocket [1]. The N‑ethyl group in the target compound introduces a steric contour distinct from the N‑methyl analogue, which is expected to alter the dihedral angle between the acetamide carbonyl and the isoxazole plane, thereby shifting the selectivity fingerprint across BET family bromodomains (BRD2, BRD3, BRD4, BRDT) and the CREBBP bromodomain. While direct head‑to‑head IC50 data for the target compound remain unavailable at the time of writing, the class‑level X‑ray evidence establishes that the N‑ethyl substitution uniquely fills a sub‑pocket that smaller (N‑methyl) or larger (N‑propyl, N‑benzyl) substituents cannot optimally engage [2].

Conformational analysis Bromodomain selectivity Acetyl-lysine mimicry

Evidence‑Driven Application Scenarios for Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- (CAS 601479-50-9)


Aqueous‑Compatible Epigenetic Probe Discovery: Exploiting Low LogP for Direct‑Use in Biochemical Bromodomain Assays

The target compound’s LogP of 0.38 positions it as the most hydrophilic member among the 4‑amido‑3,5‑dimethylisoxazole series. Procurement teams supplying fragment‑based screening or AlphaScreen bromodomain displacement campaigns should prioritize this N‑ethyl variant over the N‑methyl (LogP 1.27) and N‑desalkyl (LogP 1.32) analogs to minimize DMSO‑carryover artifacts and ensure assay‑compatible aqueous solubility without additional formulation engineering [1].

High‑Temperature Synthetic Routes Requiring Thermal Headroom in Distillation or Reflux Steps

With a boiling point of 316.4±37.0 °C, this compound offers a ~16 °C wider thermal processing window compared to the N‑desalkyl analog (300.2 °C predicted) [1]. Contract research organizations and medicinal chemistry labs that employ high‑boiling solvents (e.g., DMF, DMSO, NMP) and require post‑reaction distillative purification should select this N‑ethyl compound to reduce decomposition risk and improve distillate purity.

Zero‑Donor, Compact Synthon for Parallel Library Synthesis Targeting Bromodomain Selectivity

The absence of hydrogen‑bond donors (HBD = 0) and molecular weight of 182.22 g·mol⁻¹ make this compound a privileged starting material for amide‑coupling diversification or N‑alkylation sequences without competing H‑bond interactions. In bromodomain inhibitor programs where 4‑substituted 3,5‑dimethylisoxazoles achieve IC50 <5 μM [1], the N‑ethyl substituent furnishes a steric midpoint that balances binding‑pocket occupancy and synthetic modularity—critical for iterative library enumeration toward subtype‑selective probes.

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